![molecular formula C24H32N4O4 B2766944 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide CAS No. 887211-33-8](/img/structure/B2766944.png)
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide
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Description
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H32N4O4 and its molecular weight is 440.544. The purity is usually 95%.
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Scientific Research Applications
Antifungal Agents
One of the key applications of related compounds involves their development as antifungal agents. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective fungicides against Candida species, with further optimization leading to compounds showing broad antifungal activity against various fungi species, including molds and dermatophytes. The study highlights the potential of these compounds in addressing fungal infections, underlining the importance of structural modifications to improve stability and efficacy (Bardiot et al., 2015).
Enantioselective Synthesis
Another significant area of research is the enantioselective synthesis of amines, which are critical in drug discovery. Jain et al. (2016) reported a Pd(II)-catalyzed enantioselective α-C–H coupling of a wide range of amines, including azepanes. This method provides a route to synthesize α-arylated amines with high enantioselectivities and regioselectivities, demonstrating the utility of such compounds in asymmetric synthesis and their potential as building blocks in medicinal chemistry (Jain et al., 2016).
Heterocyclic Frameworks
Mayer and Maas (1992) explored the thermal isomerization of 1-morpholino-3-phenyl (or vinyl)-allenes to synthesize novel heterocyclic frameworks, such as [1,4]oxazino-[4,3-a]azepine. This study illustrates the versatility of morpholino-containing compounds in generating complex heterocycles, which are valuable in the design of new pharmaceuticals (Mayer & Maas, 1992).
Neurokinin-1 Receptor Antagonists
Research into the therapeutic applications of related compounds includes the development of neurokinin-1 (NK-1) receptor antagonists. Harrison et al. (2001) described the synthesis of a water-soluble NK-1 receptor antagonist with potential applications in treating emesis and depression. This compound demonstrates the relevance of morpholino derivatives in creating clinically useful agents (Harrison et al., 2001).
properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(2-morpholin-4-ylethyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c29-22(27-10-5-1-2-6-11-27)18-28-17-20(19-7-3-4-8-21(19)28)23(30)24(31)25-9-12-26-13-15-32-16-14-26/h3-4,7-8,17H,1-2,5-6,9-16,18H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGSGAGIYYOXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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